molecular formula C15H10BrFN2 B13098097 4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine

4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine

Cat. No.: B13098097
M. Wt: 317.15 g/mol
InChI Key: XBJCOQSWMWYZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine is an organic compound with the molecular formula C({15})H({10})BrFN(_{2}). This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms in its structure suggests potential utility in various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material Preparation: The synthesis begins with the preparation of 3-fluoroaniline and 4-bromoisoquinoline.

    Coupling Reaction: The 3-fluoroaniline is coupled with 4-bromoisoquinoline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Amination: The resulting intermediate undergoes an amination reaction to introduce the amine group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the coupling and amination reactions efficiently.

    Optimized Catalysts: Employing optimized catalysts to increase yield and reduce reaction time.

    Purification: Implementing advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular mechanisms.

    Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-7-phenylisoquinolin-1-amine: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.

    7-(3-Fluorophenyl)isoquinolin-1-amine: Lacks the bromine atom, potentially altering its interaction with molecular targets.

    4-Bromo-7-(4-fluorophenyl)isoquinolin-1-amine: The position of the fluorine atom is different, which can affect its chemical and biological properties.

Uniqueness

4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its reactivity and interactions with biological targets. This unique structure makes it a valuable compound in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C15H10BrFN2

Molecular Weight

317.15 g/mol

IUPAC Name

4-bromo-7-(3-fluorophenyl)isoquinolin-1-amine

InChI

InChI=1S/C15H10BrFN2/c16-14-8-19-15(18)13-7-10(4-5-12(13)14)9-2-1-3-11(17)6-9/h1-8H,(H2,18,19)

InChI Key

XBJCOQSWMWYZQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC3=C(C=C2)C(=CN=C3N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.